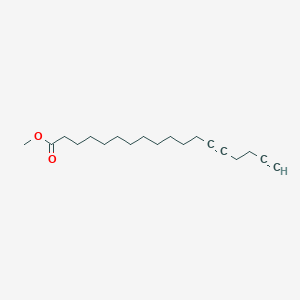![molecular formula C9H11N3S2 B14604663 Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester CAS No. 61050-69-9](/img/structure/B14604663.png)
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C₉H₁₁N₃S₂ and a molecular weight of 225.33 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid moiety linked to a 2-aminophenyl group through a methylene bridge, and a methyl ester functional group.
Vorbereitungsmethoden
The synthesis of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester can be compared with similar compounds such as:
Hydrazinecarbodithioic acid, methyl ester: This compound has a similar structure but lacks the 2-aminophenyl group, making it less versatile in certain chemical reactions.
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester: This compound has a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61050-69-9 |
|---|---|
Molekularformel |
C9H11N3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
methyl N-[(2-aminophenyl)methylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H11N3S2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
CHTAYFYHGYSVOW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NN=CC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)

![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)





![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)


